molecular formula C6H3BrN4O2 B2426930 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 300361-78-8

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2426930
CAS No.: 300361-78-8
M. Wt: 243.02
InChI Key: YSENOEHSZPNZDP-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H3BrN4O2 and a molecular weight of 243.02 g/mol . This compound is characterized by its unique structure, which includes a bromine atom attached to a triazolo-pyrimidine ring system. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell

Mode of Action

Compounds with a similar structure have shown anti-inflammatory activity . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

Related compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on certain cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 3-amino-1,2,4-triazole-5-carboxylic acid with 2-bromomalonaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and the use of solvents to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom under suitable conditions.

    Condensation Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while condensation reactions can produce fused heterocyclic compounds.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₃BrN₄O₂. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₆H₃BrN₄O₂
  • Molecular Weight : 243.02 g/mol
  • CAS Number : 300361-78-8

Synthesis

The synthesis of this compound typically involves reacting 3-amino-1,2,4-triazole-5-carboxylic acid with 2-bromomalonaldehyde. This method allows for the introduction of the bromine atom, which is significant for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Mechanism of Action : The compound exhibits significant inhibitory effects on the ERK signaling pathway. It reduces the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. This modulation leads to apoptosis in cancer cells and G2/M phase arrest .
  • Activity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives can inhibit cell growth in various cancer cell lines:
    • MCF-7 (breast cancer) : IC₅₀ = 3.91 μM
    • HCT-116 (colon cancer) : IC₅₀ = 0.53 μM
    • A549 (lung cancer) : IC₅₀ = 6.05 μM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : Some derivatives have demonstrated potent inhibition of COX-2 activity with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .

Antitubercular Activity

The anti-tubercular efficacy of related compounds has been explored:

  • Compounds derived from triazolo-pyrimidine structures have shown promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. The presence of the bromine atom significantly influences reactivity and biological properties:

  • Electronic Effects : Substituents on the triazolo-pyrimidine ring can enhance or diminish biological activity by altering electronic distribution.
  • Steric Factors : The size and shape of substituents also play a role in modulating interactions with biological targets .

Comparative Analysis

The following table summarizes the biological activities of selected derivatives compared to this compound:

CompoundActivity TypeIC₅₀ Value (μM)Target Cell Line
This compoundAnticancerVariesMCF-7
Compound 12AnticancerNot specifiedMGC-803
Compound derived from SAR studyCOX-2 Inhibition0.04N/A
Compound against Mycobacterium tuberculosisAntitubercular≤0.625M. tuberculosis

Case Studies

Several case studies have documented the efficacy of triazolo-pyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study reported that a derivative effectively inhibited tubulin polymerization in HCT-116 cells leading to significant apoptosis.
  • Anti-inflammatory Effects : Another investigation demonstrated that specific derivatives could reduce inflammation in carrageenan-induced edema models.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-3-1-8-6-9-4(5(12)13)10-11(6)2-3/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSENOEHSZPNZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300361-78-8
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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